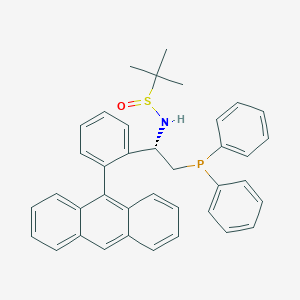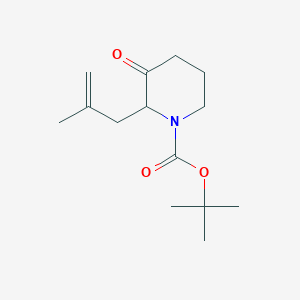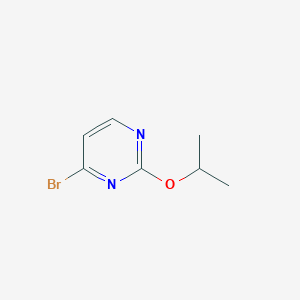![molecular formula C22H25BrN2OS B12303084 (1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide CAS No. 33719-11-8](/img/structure/B12303084.png)
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[63002,6]undecan-4-ona; bromuro es un compuesto orgánico complejo con una estructura tricíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro generalmente implica múltiples pasos, incluida la formación del núcleo tricíclico y la funcionalización posterior. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para garantizar que se logre la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final. Las técnicas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la coherencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Halógenos, agentes alquilantes y otros sustituyentes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas, la unión de proteínas y otros procesos bioquímicos. Sus características estructurales lo convierten en una herramienta valiosa para sondear los mecanismos de los sistemas biológicos.
Medicina
En medicina, (1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro puede tener posibles aplicaciones terapéuticas. La investigación está en curso para explorar su eficacia en el tratamiento de diversas enfermedades y afecciones.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores y otros productos. Su versatilidad lo convierte en un componente valioso en varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de (1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (1S,2E,6E,10R)-3,7,11,11-Tetrametilbiciclo[8.1.0]undeca-2,6-dieno
- (1S,2R,6R,8R,9R)-9-Hidroxi-4,4-dimetil-3,5,7,11-tetraoxatriciclo[6.3.0.02,6]undecan-10-ona
Unicidad
(1S,2S,6R)-3,5-dibencil-8-tionia-3,5-diazatriciclo[6.3.0.02,6]undecan-4-ona; bromuro destaca por su estructura tricíclica única y la presencia de ambos grupos tionia y diazatriciclo. Esta combinación de características proporciona propiedades químicas y biológicas distintas que no se encuentran comúnmente en otros compuestos.
Propiedades
Número CAS |
33719-11-8 |
|---|---|
Fórmula molecular |
C22H25BrN2OS |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide |
InChI |
InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1/t19-,20-,21-,26?;/m0./s1 |
Clave InChI |
RLXRHLGEJDJGKC-SUQIFGLUSA-M |
SMILES isomérico |
C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
SMILES canónico |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate](/img/structure/B12303004.png)
![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
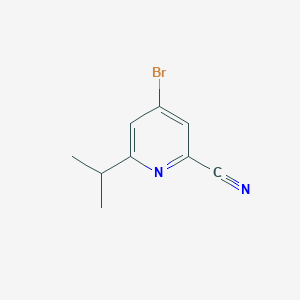
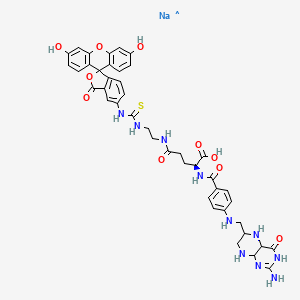
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
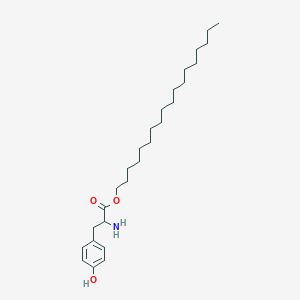
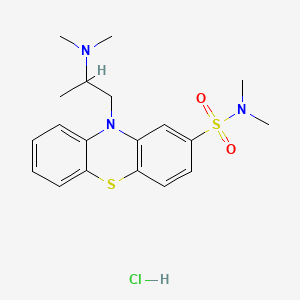
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
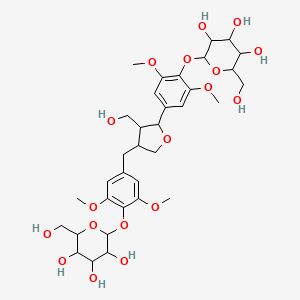
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
